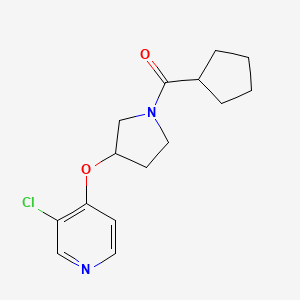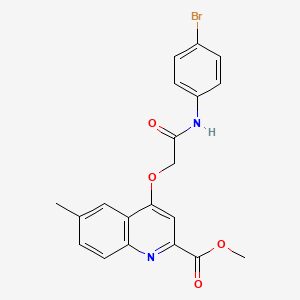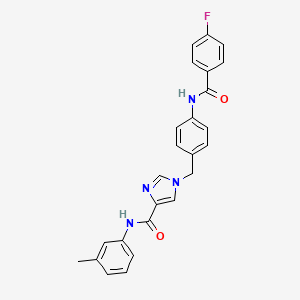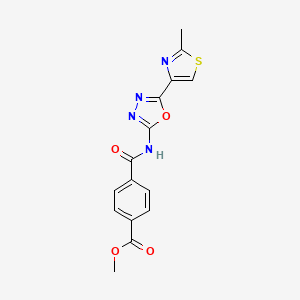
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a chloro derivative similar in structure to the chemical . The study detailed the analysis of intermolecular interactions and the nature of these interactions using various thermal techniques and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activities
- Saravanan et al. (2015) synthesized a series of quinazolinone derivatives to evaluate their in vitro antimicrobial activity. The study focused on understanding the relationship between functional group variations and biological activities of these compounds (Saravanan, Alagarsamy, & Prakash, 2015).
- Deep et al. (2013) reported the synthesis of quinazolinone derivatives for in vitro antimicrobial and anticancer potentials. The study highlighted a specific derivative as the most active antimicrobial agent, providing insights into the antimicrobial activities of such compounds (Deep, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2013).
Anticancer Evaluation
- Marsham et al. (1990) focused on quinazoline antifolates as thymidylate synthase inhibitors. The study explored modifications in the benzoyl ring of the quinazoline structure, examining the impact on inhibitory properties against cancer cells (Marsham, Jackman, Oldfield, Hughes, Thornton, Bisset, O'Connor, Bishop, & Calvert, 1990).
Synthesis Methods
- Hikawa et al. (2012) developed a novel method for the synthesis of quinazolinones, utilizing a palladium-catalyzed domino reaction. This methodology is significant for the synthesis of compounds related to the given chemical (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Novel Antibacterial Agents
- Kuramoto et al. (2003) designed novel N-1 substituents of quinolones, demonstrating potent antibacterial activities. This research provides insights into the potential antibacterial properties of quinazolinone derivatives (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Anti-Tuberculosis Agents
- Odingo et al. (2014) explored the 2,4-diaminoquinazoline class as inhibitors of Mycobacterium tuberculosis growth, providing evidence for their potential as lead candidates in tuberculosis drug discovery (Odingo, O’Malley, Kesicki, Alling, Bailey, Early, Ollinger, Dalai, Kumar, Singh, Hipskind, Cramer, Ioerger, Sacchettini, Vickers, & Parish, 2014).
Propiedades
IUPAC Name |
4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-2-13-29-24(32)18-9-7-17(8-10-18)15-31-25(33)21-5-3-4-6-23(21)30-26(31)34-16-19-11-12-20(28)14-22(19)27/h3-12,14H,2,13,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXQKXBCAODJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)



![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)

![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2826810.png)
![N-[3-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2826812.png)



![6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide](/img/structure/B2826816.png)